molecular formula C21H24N2O5S3 B11418551 N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine

N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11418551
M. Wt: 480.6 g/mol
InChI Key: BXTWHWVKUOZZKC-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazole moieties.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include thiols and sulfides.

    Substitution: Products depend on the nucleophile used but can include various substituted thiazoles.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl groups may play a key role in binding to these targets, while the thiazole ring and methoxyphenyl group may contribute to the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxybenzyl)-4-ethylamphetamine: This compound shares the methoxyphenyl group and has similar pharmacological properties.

    4-Methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide: This compound shares the sulfonyl groups and has similar chemical reactivity.

Uniqueness

N-[(2-Methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H24N2O5S3

Molecular Weight

480.6 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C21H24N2O5S3/c1-4-13-30(24,25)21-23-20(31(26,27)17-11-9-15(2)10-12-17)19(29-21)22-14-16-7-5-6-8-18(16)28-3/h5-12,22H,4,13-14H2,1-3H3

InChI Key

BXTWHWVKUOZZKC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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